molecular formula C9H5F3N4O B1389527 7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1198475-25-0

7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1389527
CAS No.: 1198475-25-0
M. Wt: 242.16 g/mol
InChI Key: HMTDWJAVHBJLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C9H5F3N4O and its molecular weight is 242.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves inhibition of the enzyme activity, which can lead to alterations in cell cycle progression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by inhibiting CDK2/cyclin A2 activity . This inhibition leads to cell cycle arrest and subsequent cell death, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound can modulate gene expression by affecting transcription factors involved in cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in vitro has been associated with sustained cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest a narrow therapeutic window for this compound, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can affect metabolic flux and alter the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction affects the compound’s localization and accumulation within different tissues, influencing its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and direct it to specific cellular compartments. These modifications are essential for the compound’s precise regulation of cellular processes.

Properties

IUPAC Name

2-methyl-7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4O/c1-4-5(3-13)8-14-6(9(10,11)12)2-7(17)16(8)15-4/h2,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTDWJAVHBJLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 3
7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 5
7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 6
7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.